
2-(2-Chloro-3-methylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3-methylphenoxy)acetic acid: (2-Chloro-6-methylphenoxy)acetic acid , is a chemical compound with the molecular formula C₉H₉ClO₃. It belongs to the class of phenoxyacetic acids and is structurally related to acetic acid. The compound features a chlorine atom and a methyl group attached to the phenoxy ring, which is connected to the acetic acid moiety .
Métodos De Preparación
Synthetic Routes:: The synthesis of 2-(2-Chloro-3-methylphenoxy)acetic acid involves several routes. One common method is the reaction between 2-chloro-6-methylphenol and chloroacetic acid. The reaction proceeds under acidic conditions, resulting in the formation of the desired compound .
Industrial Production:: While there isn’t a specific industrial-scale production process dedicated solely to this compound, it can be synthesized in laboratories or small-scale settings for research purposes.
Análisis De Reacciones Químicas
Reactivity:: 2-(2-Chloro-3-methylphenoxy)acetic acid can participate in various chemical reactions:
Esterification: It can react with alcohols to form esters.
Hydrolysis: Under basic conditions, it undergoes hydrolysis to yield the corresponding carboxylic acid and phenol.
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction reactions.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Hydrolysis: Aqueous base (e.g., sodium hydroxide).
Substitution Reactions: Various nucleophiles (e.g., amines, thiols).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Major Products:: The major products depend on the specific reaction conditions. For example, esterification yields esters, while hydrolysis produces the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
2-(2-Chloro-3-methylphenoxy)acetic acid finds applications in:
Herbicides: It acts as a plant growth regulator and herbicide, inhibiting weed growth.
Plant Physiology Research: Used to study plant hormone signaling pathways.
Environmental Studies: Investigating the fate and behavior of herbicides in soil and water.
Mecanismo De Acción
The compound likely exerts its effects through interactions with plant hormone receptors or enzymes involved in growth regulation. Further research is needed to elucidate the precise molecular targets and pathways.
Comparación Con Compuestos Similares
While 2-(2-Chloro-3-methylphenoxy)acetic acid is unique due to its specific substitution pattern, it shares similarities with other phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).
Propiedades
Fórmula molecular |
C9H9ClO3 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
2-(2-chloro-3-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3/c1-6-3-2-4-7(9(6)10)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
Clave InChI |
QVJBBPPQWPNEEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


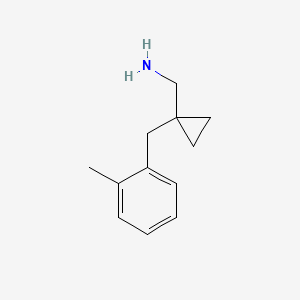
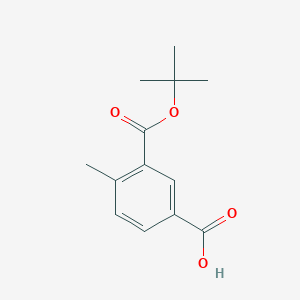
![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)


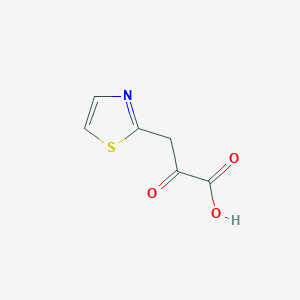
![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
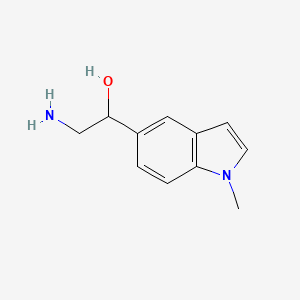
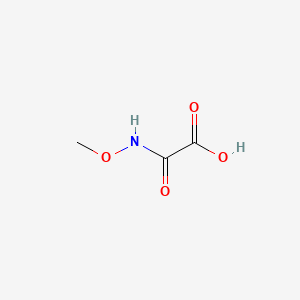

![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)

![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)
